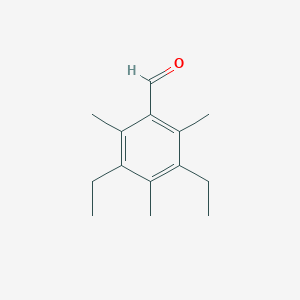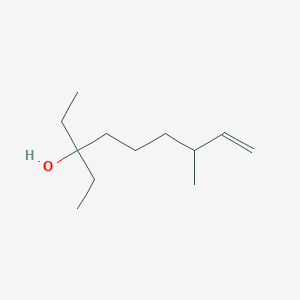![molecular formula C16H15NO4 B14395346 Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester CAS No. 90074-93-4](/img/structure/B14395346.png)
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester is an organic compound with the molecular formula C16H15NO4. This compound is a derivative of acetic acid and contains both an ester and an amide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester typically involves the esterification of [2-(aminocarbonyl)phenoxy]acetic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Esterification: The compound can be synthesized through esterification reactions.
Hydrolysis: It can undergo hydrolysis to yield [2-(aminocarbonyl)phenoxy]acetic acid and benzyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Benzyl alcohol, sulfuric acid, heat.
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: [2-(aminocarbonyl)phenoxy]acetic acid and benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active [2-(aminocarbonyl)phenoxy]acetic acid, which can interact with biological molecules such as enzymes and receptors. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenylmethyl ester: Similar ester structure but lacks the amide group.
Acetic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the [2-(aminocarbonyl)phenoxy] group.
Phenoxyacetic acid: Contains a phenoxy group but lacks the ester and amide functionalities.
Uniqueness
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester is unique due to the presence of both an ester and an amide group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
90074-93-4 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C16H15NO4/c17-16(19)13-8-4-5-9-14(13)20-11-15(18)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,19) |
InChI Key |
RKTOEKMMVGUPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


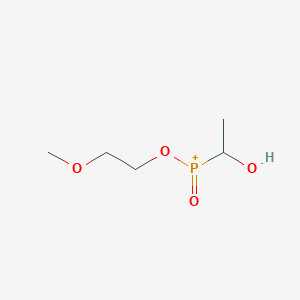
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
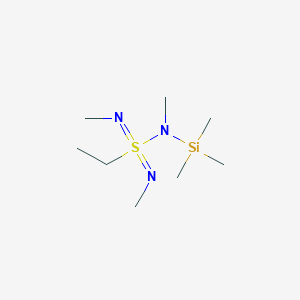
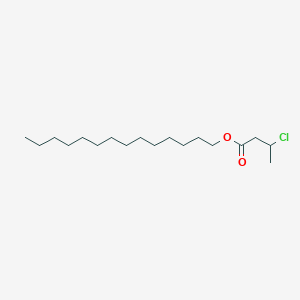
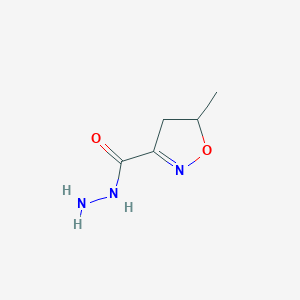
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
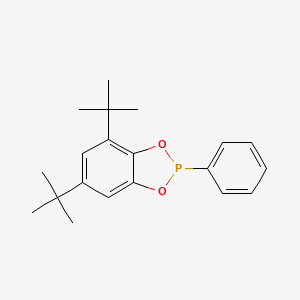
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
